Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
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Overview
Description
Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate is an organic compound with the molecular formula C12H18O6. It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring and a decane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate typically involves the reaction of a suitable diol with a ketone under acidic conditions to form the spiroketal structure. One common method includes the use of dimethyl malonate and 1,4-dioxaspiro-[4.5]decane-8,8-dione as starting materials. The reaction is catalyzed by an acid such as p-toluenesulfonic acid (PTSA) and proceeds under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: LiAlH4 in dry ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spiroketal-containing pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate involves its interaction with specific molecular targets. The spiroketal structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate
- Methyl 8,8-dimethyl-1,4-dioxaspiro-[4.5]decane-6-carboxylate
- 1,4-Dioxaspiro-[4.5]decan-8-ol
Uniqueness
Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate is unique due to its specific ester groups and the spiroketal structure, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of two ester groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-15-9(13)11(10(14)16-2)3-5-12(6-4-11)17-7-8-18-12/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSJYZFYYGBJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2(CC1)OCCO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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